![molecular formula C9H13ClN2O2 B613079 (R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride CAS No. 117888-79-6](/img/structure/B613079.png)
(R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride
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Description
(R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride, also known as 4-Hydroxyamphetamine hydrochloride, is a synthetic compound with a wide range of applications in the scientific research field. It is a member of the phenethylamine family, which is a group of compounds with a phenyl ring and an amine group. 4-Hydroxyamphetamine hydrochloride is used in a variety of laboratory experiments, ranging from biochemical and physiological studies to pharmacological and toxicological research.
Scientific Research Applications
Analgesic Research
The compound H-D-Tyr-NH2.HCl has been used in research related to pain management. A synthetic derivative of dermorphine, known as Taphalgin, has been evaluated for its analgesic effects . In a tail-flick test in mice, Taphalgin significantly prolonged the tail-flick latency when administered in the dose range of 0.01 – 5 mg/kg . The analgesic effect of a single subcutaneous injection of Taphalgin at 1 mg/kg exceeded the effect of morphine hydrochloride at the same dose .
Opioid Peptide Research
H-D-Tyr-NH2.HCl has been used in the study of opioid peptides. The compound H-Tyr-D-Arg-Phe-Gly-NH2 was selected for development as a potential analgesic drug based on the close similarity of its structure to that of natural peptides and its presumed mechanism of interaction with -opioid receptors and their subsequent desensitization that was analogous to those of endogenous peptides .
Antimicrobial Research
Amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety, similar to H-D-Tyr-NH2.HCl, have been synthesized and investigated for their antimicrobial activity against a variety of pathogenic bacterial and fungal organisms . These derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .
properties
IUPAC Name |
(2R)-2-amino-3-(4-hydroxyphenyl)propanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;/h1-4,8,12H,5,10H2,(H2,11,13);1H/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIMJFKFXYQUBZ-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)N)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704854 |
Source
|
Record name | D-Tyrosinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride | |
CAS RN |
117888-79-6 |
Source
|
Record name | D-Tyrosinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00704854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-amino-3-(4-hydroxyphenyl)propanamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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